Di-tert-butyl 4-bromopyrazolidine-1,2-dicarboxylate
Description
Di-tert-butyl 4-bromopyrazolidine-1,2-dicarboxylate (CAS: 2177263-94-2) is a brominated pyrazolidine derivative protected by two tert-butoxycarbonyl (Boc) groups. With a molecular weight of 351.24 g/mol and a purity of 97%, it serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals . The compound features a pyrazolidine core substituted with a bromine atom at the 4-position, enhancing its reactivity for subsequent nucleophilic substitutions or cross-coupling reactions. Its synthesis typically involves Boc-protected hydrazine derivatives reacting with brominated electrophiles under controlled conditions, as seen in methodologies for analogous hydrazides .
Properties
IUPAC Name |
ditert-butyl 4-bromopyrazolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BrN2O4/c1-12(2,3)19-10(17)15-7-9(14)8-16(15)11(18)20-13(4,5)6/h9H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVJRPVUHDIOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN1C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of di-tert-butyl 4-bromopyrazolidine-1,2-dicarboxylate involves several organic synthesis techniques. Typically, the synthesis starts with the reaction of pyrazolidine-1,2-dicarboxylic acid with bromine to introduce the bromine atom at the 4-position . The resulting intermediate is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity .
Chemical Reactions Analysis
Di-tert-butyl 4-bromopyrazolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Di-tert-butyl 4-bromopyrazolidine-1,2-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of di-tert-butyl 4-bromopyrazolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester groups play crucial roles in its reactivity and interactions with other molecules . The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form various intermediates and products through different pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolidine Derivatives with Aromatic Substituents
Di-tert-butyl 3-phenylpyrazolidine-1,2-dicarboxylate
- Structure : A phenyl group replaces the bromine at the 3-position.
- Synthesis : Prepared via BF3·Et2O-mediated reduction of a hydroxyl intermediate, yielding 68% as an oil .
- Reactivity : The phenyl group directs electrophilic aromatic substitution, contrasting with the bromine’s propensity for SN2 reactions in the target compound.
- Di-tert-butyl 3-(4-cyanophenyl)-5-hydroxypyrazolidine-1,2-dicarboxylate Structure: Features a 4-cyanophenyl group at C3 and a hydroxyl group at C3. Synthesis: Achieved via organocatalytic aza-Michael/hemiacetal reactions (68% yield) . Applications: The hydroxyl and cyano groups enable hydrogen bonding and nitrile-based transformations, diverging from the bromine’s role in cross-coupling .
Pyrrolidine Dicarboxylates
- Di-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate Structure: A fluorinated pyrrolidine (5-membered ring vs. pyrazolidine’s 6-membered). Synthesis: Fluorination via morpholinosulfur trifluoride (57% yield) . Utility: Used in PET imaging agents; the smaller ring size and fluorine atom influence conformational stability compared to brominated pyrazolidines .
- (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate Structure: Contains a ketone at C3.
Triazolidine and Boron-Containing Analogs
- Di-tert-butyl 3-(MIDA-boryl)-5-oxo-1,2,4-triazolidine-1,2-dicarboxylate (6f)
- Structure : Incorporates a MIDA-boryl group and a triazolidine core.
- Physical Properties : Solid (m.p. 172–177°C), contrasting with the target compound’s likely liquid state (based on analogs like ).
- Applications : Boron functionality suits Suzuki-Miyaura couplings, whereas bromine facilitates Ullmann or Buchwald-Hartwig reactions .
Comparative Data Tables
Table 2: Reactivity and Functional Group Comparison
| Compound | Key Functional Group | Reactivity Profile |
|---|---|---|
| Di-tert-butyl 4-bromopyrazolidine-1,2-dicarboxylate | C-Br bond | Nucleophilic substitution, cross-coupling |
| Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate | C=O | Keto-enol tautomerism, reductions |
| Di-tert-butyl 3-(4-cyanophenyl)-5-hydroxypyrazolidine-1,2-dicarboxylate | -CN, -OH | Hydrogen bonding, nitrile-azide cycloadditions |
| Di-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | C-F bond | 18F radiolabeling, conformational restriction |
Discussion of Key Differences
- Steric and Electronic Effects : The bromine atom in the target compound increases steric bulk and polarizability compared to smaller substituents (e.g., F, OH), enhancing its leaving-group ability .
- Synthetic Flexibility: Bromine allows for versatile derivatization (e.g., Suzuki couplings), whereas MIDA-boryl or cyano groups enable orthogonal reactivity .
- Thermal Stability : Solid triazolidine derivatives (e.g., 6f, m.p. 172–177°C) exhibit higher thermal stability than liquid pyrazolidines, impacting storage and handling .
Q & A
Q. What are the common synthetic routes for preparing Di-tert-butyl 4-bromopyrazolidine-1,2-dicarboxylate?
The synthesis typically involves multi-step reactions, such as the introduction of bromine to a pyrazolidine precursor. For example, tert-butyl ester groups can be introduced via reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane (DCM) or acetonitrile (MeCN). Subsequent bromination may employ N-bromosuccinimide (NBS) or bromine sources under controlled temperatures (0–25°C) to avoid over-substitution . Purification often involves column chromatography or recrystallization to achieve >95% purity .
Q. How is the compound characterized to confirm its structure and purity?
Characterization relies on spectroscopic methods:
- NMR : and NMR confirm the presence of tert-butyl groups (δ ~1.4 ppm for , δ ~80 ppm for ) and the bromine substituent’s electronic effects on adjacent protons.
- HRMS : High-resolution mass spectrometry verifies the molecular ion peak (e.g., [M+Na] at m/z 373.24 for C _{23} _2 _4 $) .
- Melting Point : Reported melting ranges (e.g., 155–158°C for analogous compounds) help assess purity .
Q. What precautions are necessary for handling this compound?
The compound may pose hazards such as skin/eye irritation (H315, H319) and toxicity if ingested (H302). Use personal protective equipment (PPE), work in a fume hood, and store at 2–8°C in sealed containers to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity during bromination?
Regioselectivity is influenced by steric and electronic factors. For example:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) may favor bromination at less hindered positions by stabilizing transition states.
- Catalysts : Lewis acids like FeCl can direct bromine to specific sites via coordination with the pyrazolidine ring.
- Temperature : Lower temperatures (e.g., −78°C) reduce side reactions, as seen in analogous pyrrolidine brominations .
Q. How do stereochemical variations in the pyrazolidine ring impact reactivity?
The (R)- or (S)-configuration of the pyrazolidine ring affects bromine’s spatial orientation, influencing nucleophilic substitution kinetics. For example, (2S,4R)-diastereomers may exhibit faster SN2 reactions due to reduced steric hindrance compared to (2R,4S)-isomers. Chiral HPLC or X-ray crystallography can resolve such stereochemical nuances .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points)?
Discrepancies often arise from impurities or polymorphic forms. Recrystallization in mixed solvents (e.g., hexane/ethyl acetate) can isolate the pure polymorph. Differential Scanning Calorimetry (DSC) and powder XRD further characterize crystalline forms .
Q. How is computational modeling used to predict this compound’s reactivity in cross-coupling reactions?
Density Functional Theory (DFT) calculations predict bromine’s leaving-group ability in Suzuki-Miyaura couplings. For instance, the C-Br bond dissociation energy (BDE) in the pyrazolidine ring (~65 kcal/mol) suggests compatibility with Pd(0) catalysts under mild conditions .
Methodological Insights
Q. What analytical techniques differentiate between brominated and non-brominated analogs?
- IR Spectroscopy : Bromine’s presence is indicated by C-Br stretching vibrations (~550–600 cm).
- Mass Spectrometry : Isotopic peaks (1:1 ratio for and ) at m/z 351.24 and 353.24 confirm bromine incorporation .
Q. How can reaction yields be improved in multi-step syntheses?
Q. What are the challenges in scaling up synthesis for preclinical studies?
Scale-up requires solvent recycling (e.g., DCM recovery via distillation) and continuous flow reactors to maintain reaction control. Industrial-scale purification may employ simulated moving bed (SMB) chromatography for cost efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
